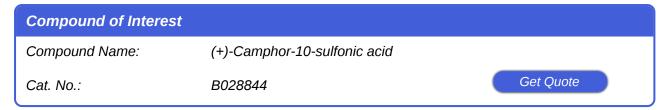


Spectroscopic Characterization of (+)-Camphor-10-sulfonic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(+)-Camphor-10-sulfonic acid** (CSA), a widely used chiral resolving agent and catalyst in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure

(+)-Camphor-10-sulfonic acid is a bicyclic organic compound with the following structure:

(Image of the chemical structure of **(+)-Camphor-10-sulfonic acid** would be placed here in a full report)

Systematic Name: (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid[1] CAS Number: 3144-16-9[2] Molecular Formula: C₁₀H₁₆O₄S[3] Molecular Weight: 232.30 g/mol [3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(+)-Camphor-10-sulfonic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4]

Table 1: 1H NMR Spectroscopic Data for (+)-Camphor-10-sulfonic acid

Chemical Shift (δ)	Multiplicity	Integration	Assignment
0.76	S	3H	C(8)-H₃
1.04	S	3H	C(9)-H₃
1.32 - 1.40	m	1H	C(5)-H
1.82 - 1.90	m	1H	C(6)-H
1.97 - 2.00	m	1H	C(4)-H
2.24 - 2.31	m	1H	C(3)-H
2.54 - 2.60	d	1H	C(10)-H
3.01 - 3.04	d	1H	C(10)-H
10.48	S	1H	SO₃H

Solvent: DMSO- d_6 Note: Data is compiled from various sources and may show slight variations depending on the experimental conditions.[5][6]

Table 2: 13C NMR Spectroscopic Data for (+)-Camphor-10-sulfonic acid



Chemical Shift (δ) ppm	Assignment
19.8	C-9
20.2	C-8
24.8	C-5
26.9	C-6
42.5	C-4
42.8	C-3
47.9	C-10
48.5	C-7
58.0	C-1
215.5	C-2 (C=O)

Solvent: Information on the solvent was not consistently available across all sources. Note: This data represents a compilation from typical values for this compound.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9][10]

Table 3: IR Spectroscopic Data for (+)-Camphor-10-sulfonic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (sulfonic acid)
2960	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ketone)
1170	Strong	S=O stretch (sulfonic acid)
1040	Strong	S-O stretch (sulfonic acid)



Sample Preparation: KBr pellet or Nujol mull. Note: The exact peak positions and intensities can vary based on the sample preparation method and instrument.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[14] [15]

Table 4: Mass Spectrometry Data for (+)-Camphor-10-sulfonic acid

m/z	Interpretation
232	[M]+ (Molecular ion)
152	[M - SO₃H]+
135	
109	
81	_

Ionization Method: Typically Electron Ionization (EI) or Electrospray Ionization (ESI).[1][16] Note: The fragmentation pattern can be complex and may vary depending on the ionization technique and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

• Sample Preparation: Dissolve approximately 5-10 mg of (+)-Camphor-10-sulfonic acid in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.



- Instrument Setup: Place the NMR tube in the spectrometer.[17] The instrument is typically a high-field NMR spectrometer (e.g., 300-600 MHz).
- Data Acquisition:
 - ¹H NMR: Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signalto-noise ratio.
 - ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.[4] Proton decoupling is used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of (+)-Camphor-10-sulfonic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Liquid Film/Neat): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).[18]
- Instrument Setup: Place the KBr pellet or salt plates in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Record the background spectrum (of the empty spectrometer or the pure KBr pellet). Then, record the sample spectrum. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.[9]



 Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final IR spectrum.

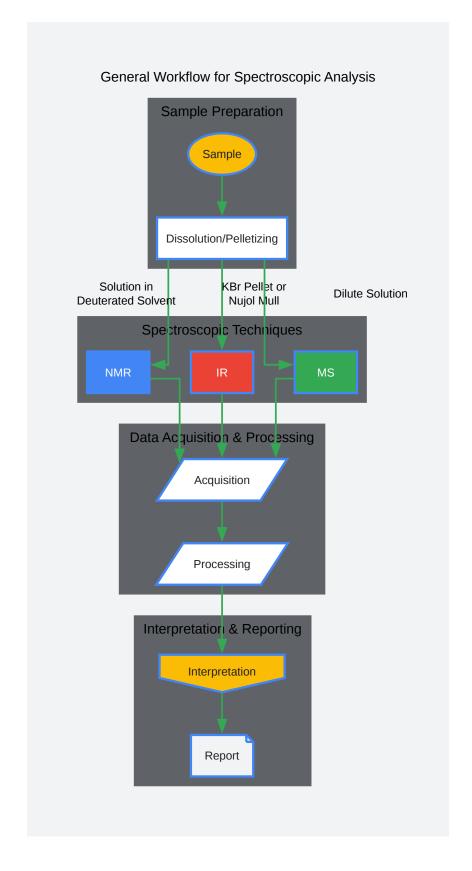
Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of (+)-Camphor-10-sulfonic acid in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[19] Further dilution may be necessary depending on the instrument's sensitivity.
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a liquid chromatography (LC) system.
- Ionization: The sample is ionized using an appropriate technique.
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions.[19] This is a softer ionization technique, often resulting in a more prominent molecular ion peak.[15]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.



This guide provides a foundational understanding of the spectroscopic characteristics of **(+)-Camphor-10-sulfonic acid**. For more specific applications, further experimental optimization may be required. The provided data and protocols should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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